molecular formula C8H9N5O B564075 2-(Ethylamino)pteridin-7(8H)-one CAS No. 101259-25-0

2-(Ethylamino)pteridin-7(8H)-one

Cat. No.: B564075
CAS No.: 101259-25-0
M. Wt: 191.194
InChI Key: JXTPXGRHCHQGGE-UHFFFAOYSA-N
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Description

2-(Ethylamino)pteridin-7(8H)-one is a compound belonging to the pteridine family, which is known for its diverse biological activities. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. These compounds have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)pteridin-7(8H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with ethyl isocyanate, followed by cyclization to form the pteridine ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)pteridin-7(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pteridines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Ethylamino)pteridin-7(8H)-one involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. The compound also affects mitochondrial membrane potential, further contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)pteridin-7(8H)-one is unique due to its specific ethylamino substitution, which imparts distinct biological activities compared to other pteridine derivatives. This substitution enhances its ability to inhibit key enzymes involved in cancer progression, making it a promising candidate for further therapeutic development .

Properties

IUPAC Name

2-(ethylamino)-8H-pteridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-2-9-8-11-3-5-7(13-8)12-6(14)4-10-5/h3-4H,2H2,1H3,(H2,9,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTPXGRHCHQGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C2C(=N1)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700242
Record name 2-(Ethylamino)pteridin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101259-25-0
Record name 2-(Ethylamino)pteridin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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